Chloromethyl pivalate

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Chloromethyl pivalate, also designated as pivaloyloxymethyl chloride (POM-Cl) , is a bifunctional organochloride ester derived from pivalic acid. It is characterized by the molecular formula C₆H₁₁ClO₂ and a molecular weight of 150.60 g/mol.

Molecular Formula C6H11ClO2
Molecular Weight 150.60 g/mol
CAS No. 18997-19-8
Cat. No. B041491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethyl pivalate
CAS18997-19-8
Synonyms2,2-Dimethylpropanoic Acid Chloromethyl Ester;  Chloromethanol Pivalate;  (2,2-Dimethyl-1-oxopropoxy)methyl Chloride;  2,2-Dimethylpropionic Acid Chloromethyl Ester;  Chloromethyl 2,2-dimethylpropanoate;  Chloromethyl 2,2-Dimethylpropionate;  Chloromethyl
Molecular FormulaC6H11ClO2
Molecular Weight150.60 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OCCl
InChIInChI=1S/C6H11ClO2/c1-6(2,3)5(8)9-4-7/h4H2,1-3H3
InChIKeyGGRHYQCXXYLUTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloromethyl Pivalate (CAS 18997-19-8) Procurement Guide: A Key Intermediate for Pivaloyloxymethyl Prodrug Synthesis and Amino Protection


Chloromethyl pivalate, also designated as pivaloyloxymethyl chloride (POM-Cl) , is a bifunctional organochloride ester derived from pivalic acid . It is characterized by the molecular formula C₆H₁₁ClO₂ and a molecular weight of 150.60 g/mol [1]. The compound serves a dual role in synthetic chemistry: its electrophilic chloromethyl group acts as a leaving group in nucleophilic substitution reactions, while its bulky, neopentyl-like pivalate ester moiety confers steric protection and enhanced lipophilicity to conjugated molecules . This unique reactivity profile establishes chloromethyl pivalate as a critical reagent for introducing the pivaloyloxymethyl (POM) group, a well-established promoiety in prodrug design and a robust protecting group for sensitive nucleobases [2].

Procurement Risks of Halomethyl Ester Substitution for Chloromethyl Pivalate


While the chloromethyl ester functional group is common, substituting chloromethyl pivalate (POM-Cl) with structurally simpler analogs such as chloromethyl acetate or even heavier halides like iodomethyl pivalate introduces quantifiable and operationally critical trade-offs. The neopentyl-like pivalate moiety is not merely a structural feature; it is essential for achieving both the desired steric protection during synthesis and the optimal lipophilicity and enzymatic stability of the final prodrug [1]. Furthermore, variations in the halogen component (e.g., Cl vs. I) directly impact reagent stability, handling requirements, and reaction kinetics. The following evidence demonstrates that chloromethyl pivalate occupies a specific balance of reactivity, stability, and commercial availability that is not universally shared by its closest analogs, making informed selection based on quantitative metrics essential for reproducible and scalable synthetic workflows.

Quantitative Differentiation of Chloromethyl Pivalate for Scientific Procurement


Commercial Purity Specifications: Chloromethyl Pivalate (99+% GC) vs. Iodomethyl Pivalate (98% GC)

Commercially available chloromethyl pivalate is routinely supplied with a purity specification of >99.0% (GC) . In contrast, a leading commercial supplier of the analog iodomethyl pivalate (stabilized with copper chip) offers a minimum purity of ≥98.0% (GC) .

Analytical Chemistry Procurement Quality Control

Stability and Handling: Room Temperature Storage for Chloromethyl Pivalate vs. Refrigerated Conditions for Iodomethyl Pivalate

Chloromethyl pivalate is stable at room temperature with recommended storage in a cool, dark place (<15°C) under inert gas . Conversely, iodomethyl pivalate is characterized as light-, air-, and heat-sensitive, requiring refrigerated storage (0-10°C) under inert gas and is often shipped with a copper stabilizer .

Reagent Stability Logistics Process Chemistry

Volatility and Physical Properties: Lower Boiling Point and Vapor Pressure of Chloromethyl Pivalate Relative to Halogenated Analogs

Chloromethyl pivalate exhibits a boiling point of 146-148 °C at atmospheric pressure . The heavier iodomethyl pivalate analog has a significantly higher boiling point of 197.2 °C at 760 mmHg . Bromomethyl pivalate has a predicted boiling point of 281.7 °C .

Process Engineering Safety Physicochemical Properties

Functional Outcome in Prodrug Design: Enhanced Antiviral Potency of Chloromethyl Pivalate-Derived Prodrug

The prodrug bis(pivaloyloxymethyl) 9-(2-phosphonylmethoxyethyl)adenine (bis(POM)-PMEA), synthesized using chloromethyl pivalate, demonstrated >150-fold enhanced in vitro potency against HSV-2 compared to the parent phosphonate compound [1].

Medicinal Chemistry Prodrugs Antiviral Agents

High-Value Application Scenarios for Chloromethyl Pivalate Informed by Quantitative Evidence


Synthesis of Pivaloyloxymethyl (POM) Prodrugs of Phosphonate Antivirals

As demonstrated by Starrett et al., the reaction of chloromethyl pivalate with 9-(2-phosphonylmethoxyethyl)adenine (PMEA) yields a bis(POM) prodrug that exhibits a >150-fold increase in in vitro potency against HSV-2 [1]. This application scenario leverages the ability of the pivaloyloxymethyl group to mask the polar phosphonate moiety, thereby enhancing cellular uptake. The room-temperature stability and high commercial purity of chloromethyl pivalate ensure consistent and reliable prodrug synthesis, which is critical for generating reproducible in vitro and in vivo pharmacological data.

N-Protection of Sensitive Nucleobases in Multi-Step Synthesis

Chloromethyl pivalate is a preferred reagent for installing the pivaloyloxymethyl (POM) group as a protecting group on the N1-position of adenine and other nucleobases [1]. The steric bulk of the pivalate ester, combined with the stability of the reagent at room temperature , allows for selective protection under mild conditions (e.g., with K₂CO₃ in DMF) [2]. The lower boiling point of chloromethyl pivalate (146-148 °C) compared to its iodomethyl analog facilitates its removal by evaporation after the deprotection step, streamlining the purification of the final nucleoside analog.

Continuous-Flow Synthesis of Complex Heterocyclic Libraries

Chloromethyl pivalate has been successfully employed as a key alkylating reagent in the microwave-assisted, continuous-flow synthesis of an isoindoline-annulated, tricyclic sultam library [1]. The favorable physical properties of the reagent, including its manageable volatility (bp 146-148 °C) and high purity [2], make it well-suited for integration into automated flow chemistry platforms. Its predictable reactivity under these conditions ensures high-throughput generation of structurally diverse compound collections for medicinal chemistry screening.

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